molecular formula C21H18N4O3S2 B2554717 N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 841219-05-4

N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Número de catálogo: B2554717
Número CAS: 841219-05-4
Peso molecular: 438.52
Clave InChI: FAFJUPJPFOGOJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-Benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked via a sulfanylacetamide bridge to a pyridazine ring substituted with 3,4-dimethoxyphenyl. The 3,4-dimethoxyphenyl substituent may enhance solubility and influence receptor binding due to its electron-donating methoxy groups.

Propiedades

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-27-16-9-7-13(11-17(16)28-2)14-8-10-20(25-24-14)29-12-19(26)23-21-22-15-5-3-4-6-18(15)30-21/h3-11H,12H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFJUPJPFOGOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiazole Ring: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and an appropriate base to form the benzothiazole ring.

    Formation of the Pyridazine Ring: Synthesizing the pyridazine ring by reacting hydrazine with a suitable diketone.

    Coupling Reactions: Coupling the benzothiazole and pyridazine intermediates using a sulfanyl linkage.

    Final Acetamide Formation: Introducing the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the methoxy groups.

    Reduction: Reduction reactions could target the nitro groups if present or reduce the double bonds in the pyridazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or reduced aromatic rings.

Aplicaciones Científicas De Investigación

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mecanismo De Acción

The mechanism of action would depend on the specific application. For medicinal uses, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-[(3-Benzyl-4-Oxo-3,4,6,7-Tetrahydrothieno[3,2-d]Pyrimidin-2-yl)Sulfanyl]Acetamide

  • Structural Differences: Replaces the pyridazine ring with a thieno[3,2-d]pyrimidin moiety and substitutes 3,4-dimethoxyphenyl with a benzyl group.
  • The absence of methoxy groups may reduce solubility compared to the target compound .

2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide

  • Structural Differences : Features a 1,3,4-oxadiazole ring instead of benzothiazole and a pyrazine substituent. The diphenylmethyl group adds steric bulk and lipophilicity.
  • Functional Implications: Oxadiazoles are known for antimicrobial and anti-inflammatory activities. The pyrazine ring’s smaller size and electron-deficient nature may alter binding affinity compared to pyridazine in the target compound .

CB-839 (Glutaminase Inhibitor)

  • Structural Differences : Shares a pyridazine-acetamide backbone but incorporates a trifluoromethoxy group and a thiadiazole ring.
  • Functional Implications : CB-839 targets glutaminase in cancer metabolism. The trifluoromethoxy group enhances metabolic stability, suggesting that the target compound’s dimethoxyphenyl group might offer similar stability with fewer steric effects .

N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-Dimethyl-3-Oxo-2-Phenylpyrazol-4-yl)Amino]-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetamide

  • Structural Differences : Replaces benzothiazole with tetrahydrobenzothiophen and introduces a thiadiazole-pyrazole hybrid.
  • The cyano group may enhance electrophilic interactions .

Anti-Exudative Acetamide Derivatives ()

  • Structural Differences : Triazole and furan substituents instead of benzothiazole and pyridazine.
  • Functional Implications : Demonstrated anti-exudative activity comparable to diclofenac in vivo. The target compound’s dimethoxyphenyl group may offer improved solubility for similar applications .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Reported Activity
Target Compound Benzothiazole-Pyridazine 3,4-Dimethoxyphenyl N/A (Structural analysis)
N-(1,3-Benzothiazol-2-yl)-2-[(3-Benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno-pyrimidine Benzyl Kinase inhibition (inferred)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Oxadiazole Diphenylmethyl, Pyrazine Antimicrobial (inferred)
CB-839 Pyridazine-Thiadiazole Trifluoromethoxy Glutaminase inhibition
N-(3-Cyano-tetrahydrobenzothiophen-2-yl)-2-[[5-(pyrazolyl)thiadiazol-2-yl]sulfanyl]acetamide Tetrahydrobenzothiophen Cyano, Pyrazole Anti-inflammatory (in silico)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-Furan Furan, Triazole Anti-exudative (in vivo)

Key Findings and Implications

  • Structural-Activity Relationships: The benzothiazole-pyridazine core in the target compound combines features of kinase inhibitors (e.g., thieno-pyrimidines) and anti-inflammatory agents (e.g., tetrahydrobenzothiophens).
  • Substituent Effects : The 3,4-dimethoxyphenyl group likely improves solubility compared to bulkier substituents (e.g., diphenylmethyl in ) and may enhance binding to polar enzyme pockets.
  • Methodological Insights : Synthesis via S-alkylation (as in ) is a viable route for similar compounds, while in silico and in vivo models () provide frameworks for future evaluations.

Actividad Biológica

N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound features a benzothiazole moiety linked to a pyridazine derivative via a sulfanyl group and an acetamide functional group. This unique structural arrangement is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide have been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)MBC (μg/mL)Activity
110.721.4Bacterial
215.030.0Fungal

Note: The values represent the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for selected compounds derived from benzothiazole.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored in various studies. For example, compounds exhibiting similar structural features have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells.

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of related benzothiazole compounds on human cancer cell lines, several derivatives demonstrated significant activity with IC50 values ranging from 20 to 50 μM. Notably, one compound showed an IC50 of 32 ng/mL against the WI-38 VA-13 subline.

The biological activity of N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Initial studies suggest that related compounds have favorable absorption characteristics and low toxicity profiles in vitro.

Table 2: Pharmacokinetic Properties

PropertyValue
SolubilityHigh
Half-life4 hours
ToxicityLow (in vitro)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.